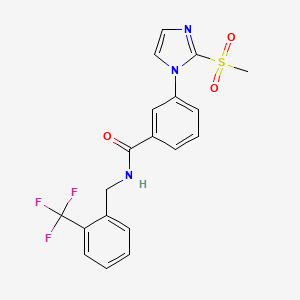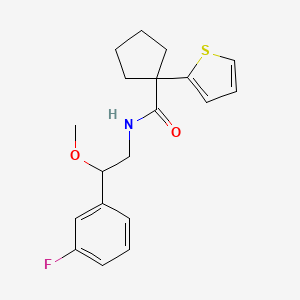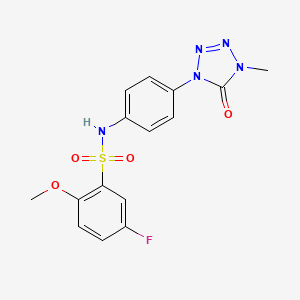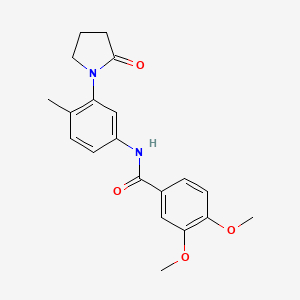
1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea, also known as FCPU, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is a urea derivative that has been shown to have promising biological activity, making it a valuable tool for studying various biochemical and physiological processes.
详细的合成方法
{
"Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea' involves the reaction of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid with thionyl chloride to form 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride. This intermediate is then reacted with thiophen-2-ylmethylamine to form the corresponding amide. The amide is then treated with methyl isocyanate to form the final product, 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea.",
"Starting Materials": ["1-(4-Fluorophenyl)cyclopropanecarboxylic acid", "thionyl chloride", "thiophen-2-ylmethylamine", "methyl isocyanate"],
"Reaction": ["
1.1-(4-Fluorophenyl)cyclopropanecarboxylic acid is reacted with thionyl chloride to form 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride.",
"
2.1-(4-Fluorophenyl)cyclopropanecarbonyl chloride is reacted with thiophen-2-ylmethylamine to form the corresponding amide.",
"
3.The amide is treated with methyl isocyanate to form the final product, 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea."]
作用机制
The mechanism of action of 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea involves its ability to bind to the active site of CK2 and inhibit its activity. This leads to a reduction in the phosphorylation of target proteins, which can have downstream effects on various cellular processes. Additionally, 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to induce apoptosis in cancer cells, which may be related to its ability to inhibit CK2.
生化和生理效应
1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of CK2, 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit CK2.
实验室实验的优点和局限性
One of the main advantages of 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea for lab experiments is its potent inhibition of CK2, which makes it a valuable tool for studying the role of this enzyme in disease processes. However, one limitation of 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea is that it may have off-target effects on other enzymes, which could complicate data interpretation.
未来方向
There are several future directions for research involving 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea. One area of interest is its potential applications in the treatment of cancer, given its ability to induce apoptosis in cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea and its effects on other cellular processes. Finally, the development of more specific inhibitors of CK2 may be of interest, as this could lead to the development of more targeted therapies for diseases in which CK2 plays a role.
科学研究应用
1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of the enzyme protein kinase CK2, which has been implicated in a variety of diseases, including cancer. 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to be a potent inhibitor of CK2, making it a valuable tool for studying the role of this enzyme in disease processes.
属性
IUPAC Name |
1-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS/c17-13-5-3-12(4-6-13)16(7-8-16)11-19-15(20)18-10-14-2-1-9-21-14/h1-6,9H,7-8,10-11H2,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLARKOEWLAROO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCC2=CC=CS2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2354182.png)

![Propyl 4-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate](/img/structure/B2354185.png)

![2-(benzo[d]thiazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2354190.png)
![Tert-butyl 2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2354191.png)


![methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2354194.png)
![2,8-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B2354200.png)
![N-benzo[g][1,3]benzothiazol-2-yl-4-[bis(2-chloroethyl)sulfamoyl]benzamide](/img/structure/B2354201.png)

![ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354203.png)
![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2354204.png)